

Application Note: A Detailed Protocol for the Electrophilic Nitration of 2-Aminopyrimidine

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Compound of Interest

Compound Name: 2-Amino-5-nitropyrimidine

Cat. No.: B189733

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Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of **2-amino-5-nitropyrimidine** via the electrophilic nitration of 2-aminopyrimidine. This procedure is a cornerstone in the synthesis of various heterocyclic compounds pivotal to drug discovery and materials science. The protocol herein details the necessary reagents, reaction conditions, purification methods, and characterization data. Furthermore, this document includes a summary of quantitative data and visual diagrams of the experimental workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction

2-Aminopyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group onto the pyrimidine ring, specifically at the 5-position, significantly enhances its utility as a versatile intermediate for further functionalization. The resulting compound, **2-amino-5-nitropyrimidine**, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The nitration is typically achieved through an electrophilic aromatic substitution reaction using a mixture of concentrated nitric and sulfuric acids, where the nitronium ion (NO_2^+) acts as the electrophile.^{[1][2]} Careful control of the reaction conditions is paramount to ensure the desired regioselectivity and to obtain a high yield of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the nitration of 2-aminopyrimidine to yield **2-amino-5-nitropyrimidine**.

Parameter	Value	Reference
Molecular Formula	C ₄ H ₄ N ₄ O ₂	[3] [4] [5]
Molecular Weight	140.10 g/mol	[3] [4] [5]
Melting Point	235-237 °C	
Appearance	Yellow solid/powder	
Purity (Assay)	≥ 98%	
CAS Number	3073-77-6	[3] [5]

Experimental Protocol

This protocol outlines the step-by-step procedure for the nitration of 2-aminopyrimidine.

Materials and Reagents:

- 2-Aminopyrimidine
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Deionized Water
- Ice
- Sodium Hydroxide solution (20%) or Ammonia solution (26-28%)
- Ethanol (for recrystallization)

Equipment:

- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Heating mantle
- Büchner funnel and filter flask
- Standard laboratory glassware
- pH paper or pH meter

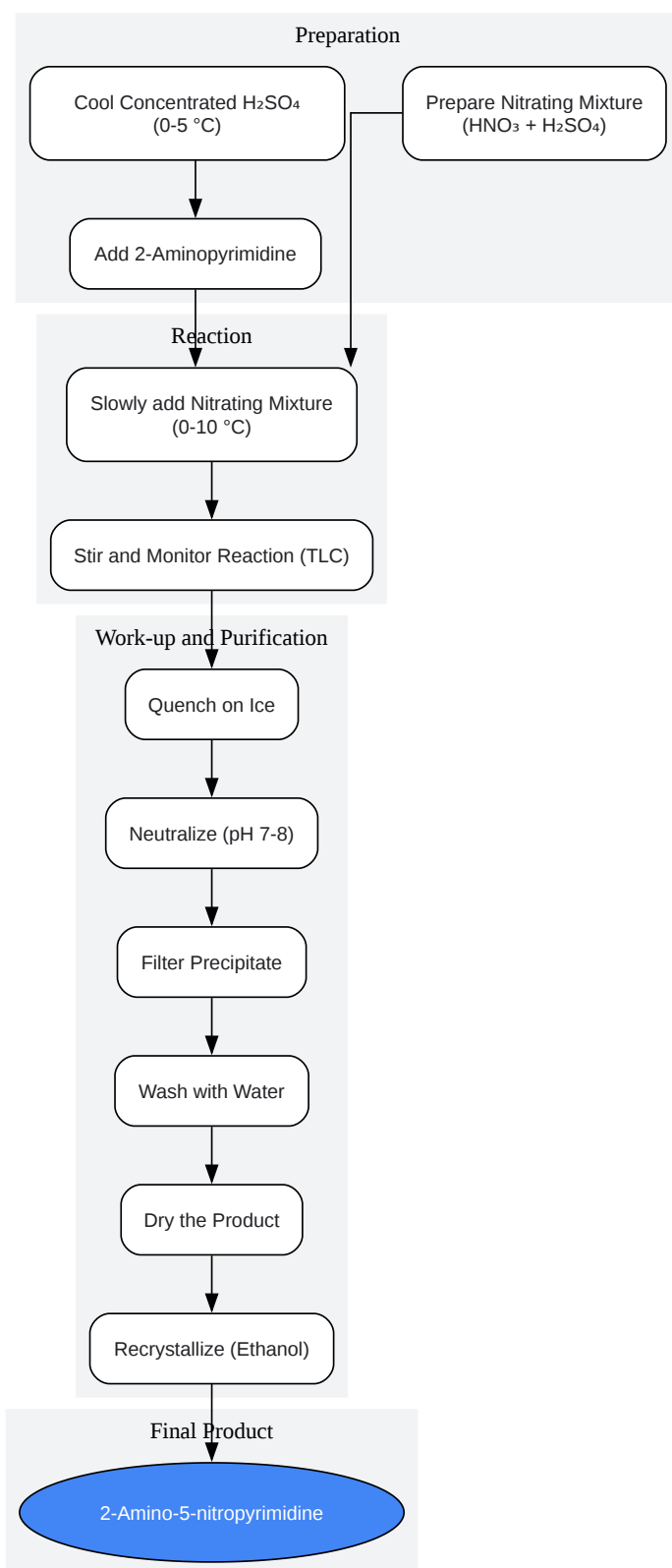
Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
- **Cooling:** Cool the sulfuric acid to 0-5 °C using an ice bath.
- **Addition of 2-Aminopyrimidine:** While maintaining the temperature below 10 °C, slowly and portion-wise add 2-aminopyrimidine to the cooled sulfuric acid with continuous stirring. Ensure the solid is fully dissolved before proceeding.
- **Preparation of Nitrating Mixture:** In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
- **Nitration Reaction:** Slowly add the cold nitrating mixture dropwise to the solution of 2-aminopyrimidine in sulfuric acid via the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0-10 °C throughout the addition.

- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at a controlled temperature, for instance, for a period of time as described in similar pyridine nitrations, which can range from a few hours to overnight.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, pour the reaction mixture slowly onto a beaker filled with crushed ice with vigorous stirring. This will cause the product to precipitate.
- **Neutralization and Precipitation:** Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution or ammonia solution until the pH is approximately 7-8.[7] This will ensure complete precipitation of the **2-amino-5-nitropyrimidine**.
- **Isolation of Product:** Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the solid with cold deionized water to remove any residual acid and inorganic salts.
- **Drying:** Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
- **Purification (Optional):** If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a purity of $\geq 98\%$.

Visualizations

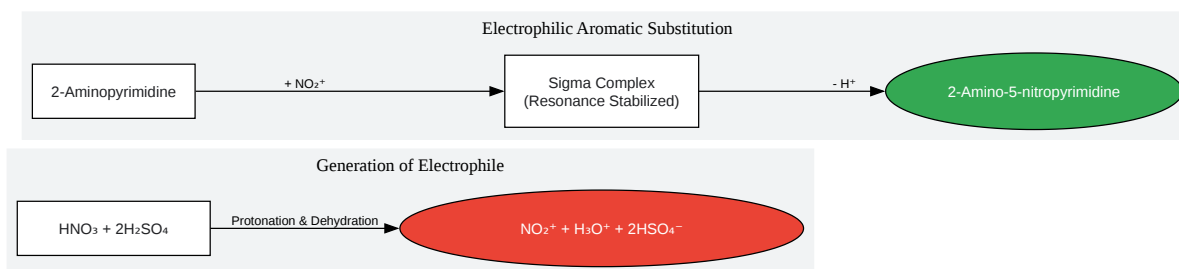
Experimental Workflow:



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Caption: Experimental workflow for the nitration of 2-aminopyrimidine.

Reaction Mechanism:



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Caption: Mechanism of electrophilic nitration of 2-aminopyrimidine.

Safety Precautions

- This reaction involves the use of concentrated and corrosive acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
- The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions.
- Perform the reaction in a well-ventilated fume hood.
- Handle all chemicals with care and follow standard laboratory safety procedures.

This detailed protocol and the accompanying information are intended to guide researchers in the successful synthesis of **2-amino-5-nitropyrimidine**. The provided data and diagrams offer a clear and concise overview of the entire process, from reagent preparation to product characterization.

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